molecular formula C7H14ClNO2 B13489796 1-Ethylpyrrolidine-2-carboxylic acid hydrochloride

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13489796
M. Wt: 179.64 g/mol
InChI Key: UBUGOZFEGIKNLN-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine carboxylic acid derivative intended for research and development purposes. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry and organic synthesis . Carboxylic acids, in general, are highly versatile intermediates in chemical synthesis. They can undergo various transformations, such as direct amidation to form amide bonds, which are crucial structural elements in many pharmaceuticals and natural products . Furthermore, carboxylic acids can participate in multicomponent reactions, like the Ugi and Passerini reactions, which are valuable for the efficient generation of diverse molecular libraries for drug discovery . Beyond its role in synthesizing small molecules, the carboxylic acid functionality is also significant in the field of nanotechnology, where such compounds can act as surface modifiers or stabilizers for metallic nanoparticles, influencing their dispersion, stability, and integration into polymer matrices . Researchers may explore the application of this compound as a building block for the synthesis of more complex molecules, a ligand in catalysis, or a modifier in material science. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

1-ethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

UBUGOZFEGIKNLN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Esterification and Salt Formation Route

The most straightforward synthetic approach for this compound involves the esterification of pyrrolidine-2-carboxylic acid with ethanol, followed by conversion to the hydrochloride salt. This method is widely used both in laboratory and industrial settings.

  • Reaction Conditions : Pyrrolidine-2-carboxylic acid is refluxed with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the ethyl ester. After completion, hydrochloric acid is added to the reaction mixture to generate the hydrochloride salt.
  • Industrial Scale : Continuous flow processes are employed to optimize yield and purity, with automated control of temperature, pressure, and reactant feed rates to ensure reproducibility and safety.
Step Reagents/Conditions Outcome Yield (%)
Esterification Pyrrolidine-2-carboxylic acid + EtOH + acid catalyst, reflux Ethyl pyrrolidine-2-carboxylate High (typically >80%)
Salt Formation Addition of HCl to ester solution This compound Quantitative

Cyclization via Formic Mixed Anhydride or Alkyl Formate

A more sophisticated method involves cyclization reactions starting from precursors such as amino acid derivatives or Schiff bases, using formic mixed anhydrides or alkyl formates under basic conditions.

  • Key Reagents : Formic anhydride or alkyl formates (methyl, ethyl, propyl formate) act as cyclizing agents.
  • Base Catalysis : Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride facilitate the removal of α-hydrogens, promoting cyclization.
  • Acid Additives : Addition of trifluoroacetic acid or acetic acid improves reaction yields.
  • Hydrolysis and Hydrogenation : The intermediate cyclic compounds are hydrolyzed under alkaline conditions (e.g., NaOH, KOH) and subjected to catalytic hydrogenation with chiral catalysts to obtain enantiomerically enriched products.

This method is particularly useful for obtaining optically pure 1-ethylpyrrolidine-2-carboxylic acid derivatives with controlled stereochemistry.

Step Reagents/Conditions Notes
Cyclization Compound of formula g + formic mixed anhydride + strong base Base removes α-H, acid improves yield
Hydrolysis Alkali base (LiOH, NaOH, KOH) Converts intermediate to carboxylic acid derivative
Catalytic Hydrogenation Chiral catalyst, H2 gas Produces cis isomer with high enantiomeric purity

Condensation and Deprotection Strategy (From Amisulpride Synthesis)

A patented industrial route related to this compound involves condensation reactions between the acid and amines under mild conditions, followed by selective deprotection steps.

  • Condensation : The acid is activated using N,N'-carbonyldiimidazole (CDI) in dichloromethane, then reacted with substituted benzylamines at controlled temperatures (0–30 °C).
  • Deprotection : The protecting groups are removed under acidic conditions (e.g., methanolic hydrogen chloride), followed by neutralization and extraction to isolate the hydrochloride salt.
  • Yield : Reported yields for intermediate products reach up to 86%, with final hydrochloride salts obtained in good purity and yield.
Step Reagents/Conditions Yield (%) Notes
Activation CDI, dichloromethane, RT stirring 86.3 Formation of reactive intermediate
Condensation 2,4-dimethoxybenzylamine, 0–30 °C High Formation of amide intermediate
Deprotection Methanolic HCl, RT, then basification Good Removal of protecting groups, formation of hydrochloride salt

Alkylation of Pyrrolidine Derivatives

Another approach involves alkylation of pyrrolidine derivatives at the nitrogen or carboxyl positions using alkyl halides or alkylating agents in the presence of strong bases and phase transfer catalysts.

  • Bases : Sodium hydride, n-butyllithium, or sodium alkoxides generate alkoxide intermediates.
  • Alkylation : Alkyl halides react with the alkoxide or amine under phase transfer catalysis to introduce ethyl or other alkyl groups.
  • Racemization Control : Protecting groups and reaction conditions are optimized to avoid racemization, preserving stereochemical integrity.

Analysis of Preparation Methods

Yield and Purity

  • The esterification and hydrochloride salt formation method provides a straightforward and high-yield route but may require purification to remove unreacted starting materials.
  • Cyclization and hydrogenation routes offer stereoselectivity and are preferred for enantiopure products, though they involve more steps and complex catalysts.
  • Condensation and deprotection strategies are suited for industrial scale with controlled reaction parameters and high yields.
  • Alkylation methods require careful control to prevent racemization and side reactions.

Reaction Conditions and Scalability

  • Mild temperatures (0–30 °C) and ambient pressures are common, facilitating safer and scalable processes.
  • Use of continuous flow reactors and automated controls enhances reproducibility and industrial applicability.
  • Choice of solvents (dichloromethane, methanol, ethanol) and catalysts (CDI, chiral catalysts) depends on desired product purity and environmental considerations.

Stereochemical Considerations

  • Catalytic hydrogenation with chiral catalysts ensures high enantiomeric excess.
  • Protection/deprotection steps help maintain stereochemical integrity.
  • Direct alkylation without protection may lead to racemization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Esterification + HCl salt Pyrrolidine-2-carboxylic acid, EtOH, acid catalyst, HCl Simple, scalable, high yield Less stereoselective >80
Cyclization with formic anhydrides Formic mixed anhydride, strong base, acid additive, catalytic hydrogenation High stereoselectivity, enantiopure Multi-step, complex catalysts Moderate to high
Condensation + Deprotection CDI, substituted benzylamine, methanolic HCl High yield, industrially viable Requires protecting groups ~86
Alkylation of pyrrolidine Strong base, alkyl halides, phase transfer catalysts Versatile alkylation Risk of racemization Variable

Research Outcomes and Characterization

  • NMR spectroscopy (¹H and ¹³C NMR) confirms the structure and purity of synthesized this compound and intermediates.
  • Optical rotation measurements verify stereochemical purity, especially for chiral catalytic hydrogenation products.
  • Chromatographic purification (e.g., column chromatography) is used for laboratory-scale isolation, while crystallization and extraction methods are favored industrially.
  • Reaction yields and conditions have been optimized to minimize impurities and maximize product stability.

Chemical Reactions Analysis

Types of Reactions

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
1-Ethylpyrrolidine-2-carboxylic acid HCl Ethyl (N), COOH (2) ~193.67 Organic intermediate, moderate lipophilicity
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl Pyrimidin-2-yl (N) 229.67 Enhanced hydrogen bonding; drug discovery
Methyl 1,2-dimethylpyrrolidine-2-carboxylate HCl 1-Me, 2-Me, COOMe ~193.68 3D fragment library; steric hindrance
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) ~212.62 Bioactive molecule; lower synthesis yield (71%)
Yohimbine HCl Yohimban skeleton 390.90 α2-Adrenergic antagonist; clinical use

Biological Activity

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Basic Information

PropertyValue
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name 1-ethylpyrrolidine-2-carboxylic acid; hydrochloride
InChI Key UBUGOZFEGIKNLN-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC1C(=O)O.Cl

Synthesis Methods

This compound can be synthesized through various methods, with one common approach involving the reaction of 1-ethylpyrrolidine with chloroacetic acid under basic conditions. The resulting carboxylic acid is then converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the pyrrolidine ring may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Enzyme Inhibition Studies

Research has highlighted the compound's role in enzyme inhibition and protein interactions. For instance, studies indicate that it can modulate the activity of various enzymes, which is crucial for developing therapeutic agents .

Analgesic Effects

In a case study involving animal models, this compound demonstrated significant analgesic effects when administered alongside tramadol. The study measured changes in pain thresholds using the "hot plate" test and found that the compound effectively eliminated the analgesic effect of tramadol at a dosage of 1 mg/kg .

Comparative Studies

Comparative studies with similar compounds reveal unique properties of 1-ethylpyrrolidine derivatives. For example, while compounds like 1-methylpyrrolidine-2-carboxylic acid show some biological activity, the ethyl substitution on the pyrrolidine ring enhances the interaction with biological targets, making it a more potent candidate for pharmacological applications.

Study on Anticonvulsant Activity

A study assessed the anticonvulsant activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited protective effects against seizures in mice models when tested under controlled conditions .

Toxicity Assessment

Toxicity studies have shown that at lower concentrations (1–100 μM), this compound does not exhibit significant hepatotoxicity in HepG2 cells, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. Key Variables Affecting Yield :

  • Catalyst Purity : Contaminants in the acid catalyst can lead to side reactions (e.g., decomposition of the pyrrolidine ring).
  • Reaction Time : Extended reflux (>8 hours) may degrade the product, reducing yield by 10–15% .

Q. Table 1: Optimization Data for Synthesis

ParameterOptimal RangeYield Impact
Reflux Temp (°C)80–90±5%
HCl Concentration6M–12M±8%
Reaction Time4–6 hours±12%

Advanced: How can researchers resolve stereochemical ambiguities in 1-ethylpyrrolidine-2-carboxylic acid derivatives?

Answer:
The compound’s stereochemistry is critical for biological activity (e.g., receptor binding). Use:

  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times vary by 2–4 minutes for R vs. S configurations .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
  • NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of proton signals for enantiomeric discrimination .

Data Contradiction Note : Some studies report conflicting optical rotation values due to impurities in the ethyl-pyrrolidine backbone. Validate purity via mass spectrometry before analysis .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and hydrochloride N-H+ (~2700 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Pyrrolidine ring protons: δ 1.5–2.5 ppm (multiplet).
    • Ethyl group: δ 1.2 ppm (triplet, CH₃) and δ 4.1 ppm (quartet, CH₂) .
  • Mass Spectrometry : Molecular ion peak at m/z 179.64 (C₇H₁₄ClNO₂+) .

Advanced: How to address contradictions in reported antimicrobial activity data?

Answer:
Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:

  • Strain Variability : Gram-positive vs. Gram-negative bacteria respond differently due to cell wall permeability .
  • Solubility Limits : The hydrochloride salt’s solubility in aqueous media (e.g., ~25 mg/mL at pH 7) affects bioavailability .

Q. Methodological Fix :

  • Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines.
  • Include positive controls (e.g., ciprofloxacin) and measure solubility via UV-Vis at 260 nm .

Basic: What are the storage and handling protocols to prevent degradation?

Answer:

  • Storage : 2–8°C in airtight containers under nitrogen. Exposure to moisture reduces stability by 20% over 6 months .
  • Handling : Use gloves and fume hoods; the compound is hygroscopic and may release HCl vapor upon decomposition .

Advanced: How to design structure-activity relationship (SAR) studies for pyrrolidine derivatives?

Answer:

Core Modifications :

  • Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrrolidine ring to alter electronic density .

Assay Design :

  • Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD values) for target enzymes .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. Table 2: SAR Data for Analogues

ModificationBiological Activity (IC₅₀, μM)Target
Ethyl (Parent)12.5 ± 1.2Acetylcholinesterase
Isopropyl8.3 ± 0.9Acetylcholinesterase
4-Nitro-pyrrolidine23.7 ± 2.1CYP450 3A4

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficient (~0.5–1.2), critical for membrane permeability .
  • pKa Prediction : SPARC or ChemAxon tools predict carboxylic acid pKa (~2.8) and amine pKa (~9.4) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:
Common issues and solutions:

  • Byproduct Formation : Add molecular sieves (3Å) during esterification to absorb water and shift equilibrium toward product .
  • Scaling Effects : Maintain turbulent flow in reactors to ensure homogeneous mixing; yields drop 10–15% in batch vs. flow systems .

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